

Spectroscopic Profile of 3-Phenylquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenylquinoxalin-2(1H)-one

Cat. No.: B073666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3-Phenylquinoxalin-2(1H)-one**. This key chemical entity is of significant interest in medicinal chemistry and drug development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Phenylquinoxalin-2(1H)-one**, providing a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **3-Phenylquinoxalin-2(1H)-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
12.57	s	1H	N-H	DMSO-d ₆
8.34–8.27	m	2H	Ar-H	DMSO-d ₆
7.84	d, J = 7.9 Hz	1H	Ar-H	DMSO-d ₆
7.59–7.45	m	4H	Ar-H	DMSO-d ₆
7.37–7.29	m	2H	Ar-H	DMSO-d ₆

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data of **3-Phenylquinoxalin-2(1H)-one**

Chemical Shift (δ) ppm	Assignment	Solvent
154.6	C=O	DMSO-d ₆
154.2	C-N	DMSO-d ₆
135.6	Ar-C	DMSO-d ₆
132.1	Ar-C	DMSO-d ₆
132.0	Ar-C	DMSO-d ₆
130.3	Ar-CH	DMSO-d ₆
130.2	Ar-CH	DMSO-d ₆
129.2	Ar-CH	DMSO-d ₆
128.8	Ar-CH	DMSO-d ₆
127.9	Ar-CH	DMSO-d ₆
123.4	Ar-CH	DMSO-d ₆
115.1	Ar-C	DMSO-d ₆

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Quinoxalin-2(1H)-one Derivatives[1]

Wavenumber (cm ⁻¹)	Functional Group	Description
3320–3304	N-H	Stretching
3109–3009	C-H	Aromatic Stretching
1677–1671	C=O	Carbonyl Stretching
1620–1615	C=N	Stretching
1580–1412	C=C	Aromatic Ring Stretching

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 3-Phenylquinoxalin-2(1H)-one[2]

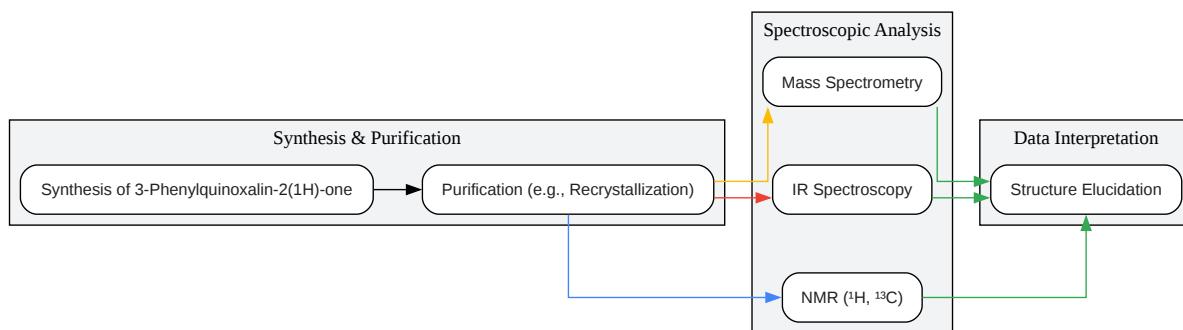
m/z	Relative Intensity (%)	Assignment
222	74	[M] ⁺
194	100	[M-CO] ⁺
90	22	
77	21	
63	28	

Experimental Protocols

Synthesis of 3-Phenylquinoxalin-2(1H)-one[2]

A common synthetic route involves the reaction of an α -keto acid with an o-phenylenediamine. In a typical procedure, phenylglyoxylic acid (an α -keto acid) is reacted with o-phenylenediamine. The reaction can be carried out in a suitable solvent such as ethanol or acetic acid, often with heating. The product, **3-phenylquinoxalin-2(1H)-one**, precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Spectroscopic Analysis


Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet. The spectrum is recorded over a standard range, for example, 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often using electron ionization (EI) or electrospray ionization (ESI).[2] The sample is introduced into the ion source, and the mass-to-charge ratios (m/z) of the resulting ions are detected.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like **3-Phenylquinoxalin-2(1H)-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenylquinoxalin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073666#spectroscopic-data-nmr-ir-mass-of-3-phenylquinoxalin-2-1h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com